
5-(1,3-Dioxolan-2-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxolan-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a 1,3-dioxolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid or base catalyst . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-Dioxolan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions .
Major Products
Wissenschaftliche Forschungsanwendungen
5-(1,3-Dioxolan-2-yl)quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-(1,3-Dioxolan-2-yl)quinoline involves its interaction with various molecular targets. For instance, quinoline derivatives can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . The compound’s ability to intercalate into DNA and disrupt its function is a key aspect of its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, quinoline, shares the core structure but lacks the dioxolane moiety.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring.
Quinoxaline: Another related compound with a fused benzene and pyrazine ring.
Uniqueness
5-(1,3-Dioxolan-2-yl)quinoline is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
5-(1,3-dioxolan-2-yl)quinoline |
InChI |
InChI=1S/C12H11NO2/c1-3-10(12-14-7-8-15-12)9-4-2-6-13-11(9)5-1/h1-6,12H,7-8H2 |
InChI-Schlüssel |
PNSHMLJTLNWQQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=C3C=CC=NC3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Thiazolo[4,5-b]quinolin-2-amine](/img/structure/B11896654.png)

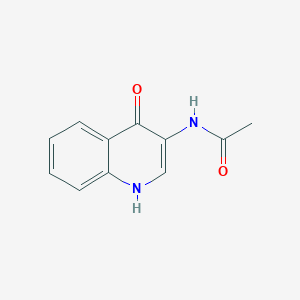
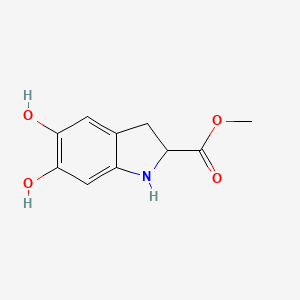
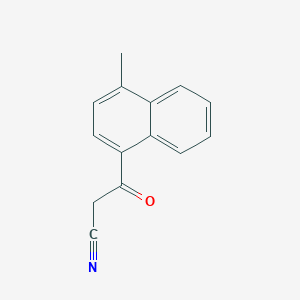
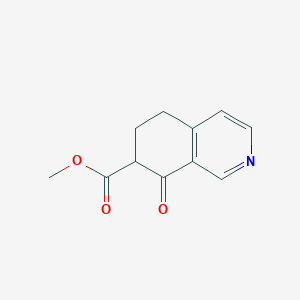


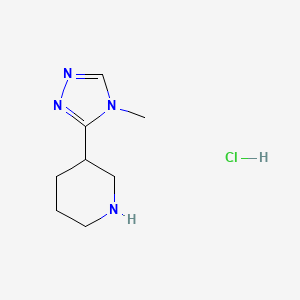
![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one](/img/structure/B11896711.png)
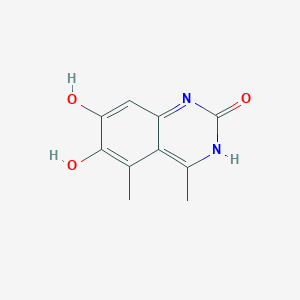
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)
